molecular formula C22H23N3O4 B2735546 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-71-8

3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2735546
CAS No.: 2034317-71-8
M. Wt: 393.443
InChI Key: VPODVRSDRLMKFP-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring an imidazolidine-2,4-dione (hydantoin) core fused with an azetidine ring. The azetidine moiety is substituted with a 3-(3-(benzyloxy)phenyl)propanoyl group, introducing both lipophilic (benzyloxy) and hydrogen-bonding (propanoyl) functionalities.

Properties

IUPAC Name

3-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20(24-13-18(14-24)25-21(27)12-23-22(25)28)10-9-16-7-4-8-19(11-16)29-15-17-5-2-1-3-6-17/h1-8,11,18H,9-10,12-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODVRSDRLMKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with a phenyl halide under basic conditions.

    Propanoylation: The benzyloxyphenyl intermediate is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.

    Azetidinylation: The propanoylated intermediate is reacted with an azetidinone derivative under acidic conditions to form the azetidinyl intermediate.

    Formation of Imidazolidine-2,4-dione: Finally, the azetidinyl intermediate is cyclized with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl groups in the propanoyl and imidazolidine-2,4-dione moieties can be reduced to alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the azetidinyl and imidazolidine-2,4-dione moieties can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Imidazolidine-2,4-dione vs. Pyrimidine-2,4-dione

  • Target Compound : The imidazolidine-2,4-dione core is a five-membered ring with two nitrogen atoms and two ketone groups, enabling hydrogen bonding and conformational flexibility.
  • Pyrimidine-2,4-dione Derivatives (e.g., Compounds 4–6 from ): These feature a six-membered pyrimidine ring with two ketone groups. The larger ring size reduces strain but may decrease binding specificity compared to the azetidine-imidazolidinedione hybrid .

b. Azetidine vs. Larger N-Heterocycles

  • In contrast, pyrimidine derivatives (six-membered) from exhibit greater stability but reduced stereoelectronic effects .
Substituent Analysis

a. Benzyloxy Group

  • The 3-benzyloxyphenyl substituent in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Similar benzyloxy-containing compounds (e.g., , Compound 4) demonstrate comparable logP values (~3.5–4.0), suggesting shared pharmacokinetic challenges .

b. Propanoyl Linker

  • The propanoyl group in the target compound introduces a flexible three-carbon spacer, allowing optimal positioning of the benzyloxyphenyl group for receptor interactions.
  • In contrast, compounds like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine () utilize rigid alkynyl linkers, which may limit adaptability but improve metabolic stability .

Data Table: Structural and Functional Comparison

Property Target Compound Pyrimidine-2,4-dione () Imidazo[4,5-b]pyridine ()
Core Structure Imidazolidine-2,4-dione + azetidine Pyrimidine-2,4-dione Imidazo[4,5-b]pyridine
Key Substituents 3-(Benzyloxy)phenylpropanoyl Benzyloxy/methoxymethyl Bromo, furan-2-yl, prop-2-ynyl
Lipophilicity (logP) ~3.8 (estimated) 3.5–4.2 ~2.9 (calculated)
Hydrogen-Bond Acceptors 5 (hydantoin + propanoyl) 4 (pyrimidinedione) 3 (imidazo-pyridine)
Synthetic Complexity High (multi-step coupling) Moderate (protection/deprotection) Moderate (Sonogashira coupling)

Research Findings and Limitations

  • Target Compound: No direct biological data is available in the provided evidence.
  • Pyrimidine-2,4-diones (): Demonstrated moderate antibacterial activity against S.
  • Imidazo[4,5-b]pyridines (): Showed promise in preliminary anticancer assays, though the alkynyl group may pose metabolic instability .

Biological Activity

The compound 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione , identified by its CAS number 2034317-71-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of 393.4 g/mol . The compound features a complex structure that includes an imidazolidine core, which is often associated with various pharmacological effects.

PropertyValue
CAS Number2034317-71-8
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds similar to imidazolidine derivatives have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Interaction with Receptors : The benzyloxy group may enhance the compound's ability to interact with various biological receptors, influencing signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this class exhibit antimicrobial activity, particularly against certain bacterial strains.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to understand their biological profiles better. For instance:

  • A study published in PubMed highlighted the synthesis of various benzodioxole derivatives and their activity against Aedes aegypti, a vector for several viral diseases. While not directly testing our compound, it underscores the potential for similar structures to exhibit significant biological effects .
  • Another investigation into 3-benzyl-1,3-benzoxazine derivatives revealed submicromolar inhibitory activity against enterovirus 71 (EV71), indicating that structural modifications can lead to potent antiviral agents .

Case Studies

Several case studies illustrate the biological potential of compounds structurally related to this compound:

  • Antiviral Activity : In a study examining the inhibition of EV71 replication, compounds derived from similar scaffolds demonstrated effective suppression of viral replication in vitro. The mechanism was linked to allosteric inhibition of key signaling pathways .
  • Insecticidal Properties : Research on larvicidal activity against Aedes aegypti indicated that certain benzodioxole derivatives exhibited promising LC50 values, suggesting that modifications can enhance insecticidal properties while maintaining low toxicity to mammalian cells .

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